molecular formula C15H14N4O2S B2744784 N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide CAS No. 951974-80-4

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide

Katalognummer: B2744784
CAS-Nummer: 951974-80-4
Molekulargewicht: 314.36
InChI-Schlüssel: FRSIKCRAYUQBTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.

Structural Overview

The compound is characterized by a quinoline core fused with a thiadiazole moiety. This structural diversity is believed to contribute to its biological activity. The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of 342.41 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-[...]-4-hydroxy-2-methylquinolineHepG218.79
N-[...]-4-hydroxy-2-methylquinolineMCF-713.46
DoxorubicinHepG28.55
DoxorubicinMCF-711.94

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against various pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structural analysis and docking studies:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression and microbial survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway.
  • Interference with DNA Synthesis : Some quinoline derivatives are known to interact with DNA, potentially disrupting replication and transcription processes in cancer cells.

Case Studies

A notable study evaluated the efficacy of various quinoline derivatives against multiple cancer cell lines, demonstrating that modifications to the quinoline structure significantly influenced biological activity. The presence of the thiadiazole ring was particularly noted for enhancing cytotoxicity in certain derivatives.

Case Study Summary:
A study involving a series of synthesized quinoline derivatives revealed that those containing thiadiazole structures exhibited IC50 values ranging from 10 µM to 30 µM against HepG2 and MCF-7 cell lines, indicating a strong correlation between structural features and anticancer efficacy .

Eigenschaften

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-13-18-19-15(22-13)17-14(21)9-4-5-11-10(7-9)12(20)6-8(2)16-11/h4-7H,3H2,1-2H3,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIKCRAYUQBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.